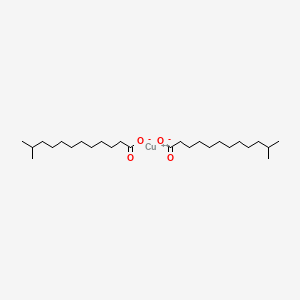

Copper(2+) isotridecanoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93963-85-0 |

|---|---|

Molecular Formula |

C26H50CuO4 |

Molecular Weight |

490.2 g/mol |

IUPAC Name |

copper;11-methyldodecanoate |

InChI |

InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |

InChI Key |

OPTNBSSIGBIKTJ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for Copper 2+ Isotridecanoate

Established Reaction Pathways for the Synthesis of Copper(2+) Isotridecanoate (B1258416)

Traditional methods for synthesizing copper(II) carboxylates rely on straightforward and well-understood chemical reactions. These pathways are often favored for their simplicity and scalability.

Direct Precipitation Methods and Their Refinements

Direct precipitation, or metathesis, is a widely employed and conventional method for the synthesis of metal carboxylates, including copper(II) carboxylates. fudutsinma.edu.ngscialert.netwits.ac.za This method typically involves the reaction of a water-soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) nitrate, with a stoichiometric amount of an alkali metal salt of the desired carboxylic acid, in this case, sodium isotridecanoate. srce.hrbu.edu.eg The reaction is generally carried out in an aqueous or aqueous-alcoholic solution. fudutsinma.edu.ng

The fundamental reaction can be represented as:

CuSO₄(aq) + 2 Na(O₂CR)(aq) → Cu(O₂CR)₂(s) + Na₂SO₄(aq) (where R represents the isotridecyl group)

The copper(2+) isotridecanoate, being insoluble in the reaction medium, precipitates out of the solution and can be isolated by filtration. scialert.netsrce.hr The precipitate is then typically washed with hot water to remove any soluble impurities and dried. fudutsinma.edu.ng

Refinements to this method often focus on controlling the particle size and purity of the product. For instance, the temperature of the reaction can influence the rate of precipitation and the crystalline nature of the product. For longer-chain fatty acids like isotridecanoic acid, gentle heating may be necessary to dissolve the sodium carboxylate starting material. srce.hr The choice of solvent can also play a crucial role; for carboxylic acids that are insoluble in water, an ethanol-water mixture is often used. bu.edu.eg

A typical laboratory-scale synthesis via direct precipitation might involve the following steps:

Preparation of sodium isotridecanoate by reacting isotridecanoic acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution. srce.hr

Dissolving a copper(II) salt, such as copper(II) sulfate pentahydrate, in water. bu.edu.eg

Mixing the two solutions, which leads to the immediate precipitation of this compound. bu.edu.eg

The resulting solid is collected by vacuum filtration, washed with water and ethanol, and then air-dried. bu.edu.eg

| Parameter | Typical Condition | Source |

| Copper Salt | Copper(II) Sulfate, Copper(II) Nitrate | srce.hrorientjchem.org |

| Carboxylate Salt | Sodium Isotridecanoate | srce.hr |

| Solvent | Water, Aqueous-Ethanol | fudutsinma.edu.ngbu.edu.eg |

| Temperature | Room Temperature to 70°C | fudutsinma.edu.ngsrce.hr |

| Isolation | Filtration, Washing, Drying | fudutsinma.edu.ngsrce.hr |

Ligand Exchange Reactions in the Preparation of this compound

Ligand exchange reactions provide another versatile route for the synthesis of copper(II) carboxylates. preprints.orgsavemyexams.comacs.org This method involves the substitution of ligands coordinated to a copper(II) center with carboxylate ligands. A common starting material for this approach is a pre-existing copper(II) complex, such as a copper(II) acetate (B1210297) hydrate. nih.gov

The reaction can be generalized as:

[CuLₙ]²⁺ + 2 RCOO⁻ → [Cu(RCOO)₂] + nL (where L is a leaving ligand, and RCOO⁻ is the isotridecanoate anion)

In a typical procedure, copper(II) acetate is reacted with the carboxylic acid in a suitable solvent. bu.edu.eg For long-chain carboxylic acids like isotridecanoic acid, which are soluble in organic solvents, this method can be particularly effective. The choice of solvent is critical and can influence the reaction rate and the ease of product isolation.

One of the advantages of the ligand exchange method is the ability to synthesize heteroleptic complexes, where the copper(II) ion is coordinated to different types of ligands in addition to the carboxylate. nih.gov For example, by controlling the stoichiometry and reaction conditions, it is possible to prepare complexes of the general formula [Cu₂(RCOO)₄L₂], where L is a neutral donor ligand such as pyridine (B92270) or an amine. usim.edu.myresearchtrend.net These reactions often result in the formation of dimeric "paddle-wheel" structures. researchtrend.net

| Starting Material | Reactant | Product Type | Source |

| Copper(II) Acetate | Isotridecanoic Acid | Homoleptic Copper(II) Isotridecanoate | bu.edu.eg |

| Copper(II) Halide | Sodium Isotridecanoate | Copper(II) Isotridecanoate | preprints.org |

| Dimeric Copper(II) Carboxylate | Pyridine | Heteroleptic Dimeric Complex | usim.edu.my |

Innovative Synthetic Strategies and Derivatization Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing metal carboxylates, offering advantages such as improved control over product morphology, higher yields, and environmentally benign reaction conditions.

Solvothermal and Hydrothermal Synthesis of this compound

Solvothermal and hydrothermal synthesis are powerful techniques for producing crystalline materials from solutions under elevated temperatures and pressures. rsc.orgcmu.edu In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. acs.orgmdpi.com These methods can yield well-defined crystalline structures of copper(II) carboxylates, including those with long alkyl chains. researchgate.net

The process typically involves heating a mixture of a copper(II) salt and isotridecanoic acid (or its salt) in a sealed vessel, such as a Teflon-lined stainless steel autoclave. mdpi.commdpi.com The elevated temperature increases the solubility of the reactants and promotes the crystallization of the product. researchgate.net The autogenous pressure generated within the vessel also plays a crucial role in the reaction kinetics and the final product's characteristics. acs.org

Key parameters that can be controlled in solvothermal/hydrothermal synthesis include:

Temperature: Influences reaction rate and product phase. acs.orgacs.org

Reaction Time: Affects crystal growth and morphology. acs.org

Solvent Composition: Can direct the formation of specific crystal structures. cmu.edu

pH of the reaction mixture: Can influence the morphology of the resulting nanostructures. frontiersin.org

A significant advantage of these methods is the ability to synthesize complex coordination polymers and metal-organic frameworks (MOFs) by incorporating bridging ligands. mdpi.comresearchgate.net For instance, reacting a copper(II) salt with a dicarboxylic acid under hydrothermal conditions can lead to the formation of extended network structures. mdpi.com

Mechanochemical Synthesis Techniques for this compound

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. rsc.org This solvent-free or low-solvent approach is gaining recognition as a green and efficient method for synthesizing a variety of chemical compounds, including coordination complexes. researchgate.net

In a typical mechanochemical synthesis of a copper(II) carboxylate, a solid-state mixture of a copper(II) salt (e.g., copper(II) acetate monohydrate) and the carboxylic acid are ground together in a ball mill. rsc.org The mechanical force induces intimate contact between the reactants, leading to the formation of the desired product. In some cases, a small amount of a liquid, known as liquid-assisted grinding (LAG), is added to enhance the reaction rate. researchgate.net

The advantages of mechanochemical synthesis include:

Reduced or eliminated solvent use: This aligns with the principles of green chemistry. rsc.org

High reaction rates: Reactions can often be completed in a shorter time compared to solution-based methods.

Access to novel or metastable phases: The high-energy environment can lead to the formation of products that are not accessible through conventional synthesis.

Mechanochemical methods have been successfully employed to synthesize various copper(II) complexes, and this technique is applicable to the preparation of this compound. rsc.orgrsc.org

| Reactants | Milling Conditions | Product Type | Source |

| Copper(II) Acetate Hydrate, Carboxylic Acid | Ball Milling (e.g., 30 Hz for 30 min) | Anhydrous or Hydrated Complex | rsc.org |

| Copper(II) Halide, Pyridine | Grinding | Coordination Complex | rsc.org |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several of the innovative synthetic strategies discussed above inherently incorporate green chemistry principles.

Water as a Solvent: Hydrothermal synthesis utilizes water, an environmentally benign solvent, as the reaction medium. academie-sciences.fr Green synthesis of copper(II) carboxylate metal-organic frameworks has been reported using water as the solvent. researchgate.net

Solvent-Free Reactions: Mechanochemical synthesis significantly reduces or eliminates the need for solvents, thereby minimizing waste and potential environmental impact. rsc.org

Atom Economy: Direct precipitation and ligand exchange reactions can be designed to have high atom economy, where a high proportion of the reactant atoms are incorporated into the final product.

Furthermore, the choice of starting materials can contribute to a greener synthesis. For example, using copper(II) carbonate or hydroxide, which react with carboxylic acids to produce water as the only byproduct, is a greener alternative to using copper(II) salts that generate salt byproducts. wits.ac.za

The development of catalytic routes for the synthesis of copper carboxylates, where a small amount of a catalyst can facilitate the reaction, is another area of active research aligned with green chemistry principles.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful optimization of various process parameters to ensure high yield, purity, and cost-effectiveness.

Parametric Studies for Reaction Yield and Purity of this compound

To maximize the yield and purity of this compound, systematic studies of key reaction parameters are essential. These parameters can significantly influence the reaction kinetics and the quality of the final product.

Key Parameters for Optimization:

| Parameter | Effect on a Representative Copper Carboxylate Synthesis (Copper Oleate) |

| Reactant Concentration | Increasing the supporting electrolyte concentration from 0.01 M to 0.5 M showed no significant increase in Cu(II) concentration, indicating that the generated Cu(II) ions were fully utilized in the formation of the copper oleate (B1233923) complex. researchgate.net |

| Temperature | The reaction for copper oleate synthesis was performed at room temperature (~27 °C). analis.com.my |

| Reaction Time | For the electrochemical synthesis of copper oleate, an electrolysis time of 2 hours was found to be optimal. analis.com.my |

| Applied Voltage (in electrochemical synthesis) | An applied voltage of 10 V was determined to be ideal for the synthesis of copper(II) oleate to prevent the formation of undesired compounds. researchgate.net |

| Stirring Speed | Strong stirring at 900 rpm was maintained throughout the synthesis process to ensure proper mixing of reactants. analis.com.my |

| pH | The pH of the reaction medium can significantly affect the formation of the complex. rsc.org |

This table presents data for the synthesis of copper(II) oleate, which can be considered a representative model for the optimization of this compound production.

Sustainable Manufacturing and Process Intensification of this compound

In line with the growing emphasis on environmental responsibility and efficiency in the chemical industry, the production of this compound is increasingly being viewed through the lens of sustainable manufacturing and process intensification.

Sustainable Manufacturing:

The principles of green chemistry are being applied to the synthesis of copper carboxylates to minimize environmental impact. upce.cz This includes the use of less hazardous solvents, renewable raw materials, and energy-efficient processes. For instance, water is being explored as an environmentally friendly reaction medium for the synthesis of some copper carboxylates. nih.gov Furthermore, the development of catalytic routes using non-noble metals like copper is a key aspect of green chemistry. upce.cz Biological production methods for medium-chain carboxylates are also being investigated as a sustainable alternative to traditional chemical synthesis. jocpr.com

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. youtube.com This can be achieved by combining multiple process steps into a single unit, using novel reactor designs, and improving heat and mass transfer. For the production of copper carboxylates, process intensification could involve the use of continuous flow reactors, which offer better control over reaction conditions and can lead to higher yields and purity compared to traditional batch reactors. The use of modular and intensified fluidic devices can also contribute to more efficient and sustainable production. researchgate.net These strategies are crucial for enhancing productivity and reducing the environmental footprint of chemical manufacturing. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of Copper 2+ Isotridecanoate

Vibrational Spectroscopy for Molecular Structure and Bonding in Copper(2+) Isotridecanoate (B1258416)

Vibrational spectroscopy is a powerful tool for probing the coordination mode of the carboxylate ligand and the conformational state of its alkyl chain.

Fourier Transform Infrared (FTIR) Spectroscopy of Copper(2+) Isotridecanoate and Its Analogues

FTIR spectroscopy is instrumental in confirming the coordination of the isotridecanoate ligand to the copper(II) center. The most diagnostic spectral region is that of the carboxylate group (COO⁻) vibrations. Upon deprotonation of isotridecanoic acid and coordination to the Cu(II) ion, the sharp, intense C=O stretching vibration (ν(C=O)) of the free carboxylic acid, typically found around 1700-1710 cm⁻¹, disappears. In its place, two distinct bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group emerge.

The frequency separation between these two bands, Δν = (νₐₛ(COO⁻) - νₛ(COO⁻)), is a critical parameter for determining the coordination mode of the carboxylate ligand. For many copper(II) long-chain carboxylates that form a dimeric paddlewheel structure, the carboxylate groups act as bridging bidentate ligands. This coordination mode typically results in a Δν value in the range of 170–250 cm⁻¹ nih.gov. The asymmetric stretch generally appears in the 1585–1615 cm⁻¹ region, while the symmetric stretch is found around 1415–1425 cm⁻¹.

Additional bands related to the long alkyl chain of the isotridecanoate ligand, such as C-H stretching vibrations, are expected in the 2850–2950 cm⁻¹ region.

Table 1: Representative FTIR Data for Copper(II) Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| νₐₛ(CH₃), νₐₛ(CH₂) | ~2950 | Asymmetric C-H stretching of the alkyl chain |

| νₛ(CH₃), νₛ(CH₂) | ~2850 | Symmetric C-H stretching of the alkyl chain |

| νₐₛ(COO⁻) | 1585 - 1615 | Asymmetric stretching of the coordinated carboxylate |

| νₛ(COO⁻) | 1415 - 1425 | Symmetric stretching of the coordinated carboxylate |

Raman Spectroscopy for Conformational Analysis of this compound

The analysis focuses on several key spectral regions:

C-H Stretching Region (2800–3000 cm⁻¹): The relative intensities of the symmetric and asymmetric CH₂ stretching bands can provide quantitative information about the rotational and conformational order within the alkyl chain.

C-C Stretching Region (1000–1150 cm⁻¹): The presence of sharp bands around 1060 cm⁻¹ and 1130 cm⁻¹ is characteristic of long segments of the alkyl chain existing in a highly ordered, all-trans conformation. Conversely, the appearance of bands in the 1080-1100 cm⁻¹ region indicates the presence of gauche conformers, signifying disorder in the chain.

CH₂ Twisting and Bending Region (1200-1500 cm⁻¹): This region contains multiple bands related to CH₂ twisting and scissoring modes, which are also sensitive to the local conformational environment.

By analyzing these spectral indicators, Raman spectroscopy can be used to probe how the packing of the isotridecanoate ligands in the solid state influences their conformational structure.

Electronic and Magnetic Resonance Spectroscopies of this compound

These techniques provide detailed information about the electronic structure of the Cu(II) center and its immediate coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Electronic Structure of this compound

The electronic absorption spectrum of copper(II) carboxylates is typically characterized by two main features. For this compound, which is expected to form a dinuclear paddlewheel structure, the spectrum would be dominated by:

A broad, low-intensity band in the visible region, typically centered around 670–720 nm (approximately 13,800–14,900 cm⁻¹). This absorption is assigned to d-d transitions within the copper(II) ion, which has a d⁹ electron configuration. In the distorted square pyramidal geometry of the paddlewheel structure, this band corresponds to transitions from the filled d-orbitals to the singly occupied dₓ²-y² orbital.

A high-intensity band in the near-UV region, usually observed as a shoulder around 360-380 nm. This band is not a d-d transition but is a hallmark of the dimeric structure and is attributed to a ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the carboxylate bridges to the copper(II) center mdpi.com.

Table 2: Typical Electronic Transitions for Dinuclear Copper(II) Carboxylates

| Wavelength (λₘₐₓ) | Energy (cm⁻¹) | Assignment |

|---|---|---|

| ~670 - 720 nm | ~13,800 - 14,900 | d-d transitions (e.g., dₓz, dyz → dₓ²-y²) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Environment in this compound

EPR spectroscopy is a definitive method for studying paramagnetic Cu(II) centers. In the common dinuclear paddlewheel structure, the two S=1/2 Cu(II) ions are antiferromagnetically coupled, resulting in a singlet ground state (S=0, EPR silent) and an excited triplet state (S=1, EPR active). The EPR spectrum, therefore, arises from transitions within this thermally populated triplet state.

The spectrum is characterized by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) of the triplet state. The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions. A typical powder EPR spectrum for such a dimer shows features characteristic of an axial system.

g-values: The spectrum is described by g-tensor components, g∥ and g⊥. For a dₓ²-y² ground state, it is expected that g∥ > g⊥ > 2.0023. Typical values for copper(II) carboxylate dimers are g∥ ≈ 2.34 and g⊥ ≈ 2.06 acs.orgnih.gov.

Zero-Field Splitting (D): The separation between the spectral features allows for the calculation of the axial ZFS parameter, D, which is related to the average distance between the two copper ions. For copper acetate (B1210297), a classic example, D is approximately -0.34 cm⁻¹.

Hyperfine Coupling: Each Cu nucleus has a spin I=3/2, which should split the EPR signal. In the dimeric spectrum, this hyperfine structure is often unresolved in the g⊥ region but can sometimes be observed in the g∥ region as seven lines with a coupling constant (A∥) roughly half of that for a corresponding monomeric species.

Table 3: Representative EPR Parameters for Dinuclear Paddlewheel Cu(II) Complexes

| Parameter | Typical Value | Description |

|---|---|---|

| g∥ | ~2.34 - 2.36 | Parallel component of the g-tensor |

| g⊥ | ~2.05 - 2.07 | Perpendicular component of the g-tensor |

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Organic Ligand in this compound Complexes

Direct NMR analysis of ligands coordinated to a paramagnetic Cu(II) center is extremely challenging. The unpaired electron on the Cu(II) ion creates a strong local magnetic field, leading to very efficient nuclear relaxation. This results in extreme broadening of the NMR signals for any nuclei in close proximity to the paramagnetic center, often rendering them undetectable illinois.eduresearchgate.netvibgyorpublishers.orgwikipedia.org. Therefore, the ¹H and ¹³C NMR signals of the isotridecanoate ligand directly bound to copper would be too broad to be observed with conventional high-resolution NMR.

However, NMR spectroscopy is essential for characterizing the free isotridecanoic acid ligand (11-methyldodecanoic acid) before complexation. The spectrum would show characteristic signals for the branched alkyl chain. Based on data for analogous branched-chain fatty acids, the key resonances can be predicted.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for the Free Isotridecanoic Acid Ligand (in CDCl₃)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C OOH | - | ~180 |

| α-CH₂ (-C H₂COOH) | ~2.35 (triplet) | ~34 |

| Terminal CH₃ (-CH(C H₃)₂) | ~0.85 (doublet) | ~22.5 |

| Methine CH (-C H(CH₃)₂) | ~1.55 (multiplet) | ~28 |

| Bulk (CH₂)n | ~1.25 (multiplet) | ~29-32 |

Upon complexation with Cu(II), these sharp signals would disappear due to paramagnetic broadening, a phenomenon that itself serves as indirect evidence of successful complex formation.

X-ray Diffraction Studies for Crystallographic Analysis of this compound

X-ray diffraction (XRD) is an indispensable technique for the detailed structural analysis of crystalline materials. It provides fundamental insights into the atomic arrangement, crystal structure, and physical properties of compounds like this compound. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the three-dimensional structure of the molecule, identify different crystalline phases (polymorphs), and assess microstructural characteristics such as crystallite size and lattice strain.

Single-Crystal X-ray Diffraction of this compound Adducts and Polymorphs

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. For Copper(2+) carboxylates, this technique often reveals complex multinuclear structures and the formation of adducts with solvent or ligand molecules.

Research on analogous Copper(II) carboxylates has consistently shown the prevalence of a dimeric "paddle-wheel" structure. nih.govnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. The copper centers typically adopt a distorted square pyramidal or square planar geometry. nih.govresearchgate.net The axial positions of this paddle-wheel structure can be occupied by neutral donor ligands (e.g., pyridine (B92270), water, caffeine), forming well-defined adducts. eurjchem.comresearchgate.net

In the context of this compound, SC-XRD would be employed to:

Elucidate the Core Structure: Confirm whether it adopts the typical binuclear paddle-wheel cage structure, which is common for copper(II) carboxylates. nih.gov

Characterize Adducts: Determine the precise coordination geometry when adducts are formed with other ligands. The coordination environment around the Cu(II) ion, including bond lengths and angles between the copper, oxygen, and any coordinated nitrogen atoms from adduct ligands, can be precisely measured. eurjchem.comnih.gov

Identify Polymorphs: Different crystallization conditions can lead to various polymorphs (different crystal structures of the same compound), each with unique physical properties. SC-XRD can unambiguously solve the structure of each distinct polymorph.

The crystallographic data obtained from SC-XRD analysis provides a wealth of information, as illustrated in the hypothetical data table below for a potential adduct of this compound.

Table 1: Representative Single-Crystal Crystallographic Data for a Hypothetical this compound Adduct

| Parameter | Value |

|---|---|

| Chemical Formula | C52H100Cu2N2O8 |

| Formula Weight | 1076.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.123(4) |

| b (Å) | 12.876(3) |

| c (Å) | 18.954(5) |

| β (°) | 98.76(2) |

| Volume (ų) | 3634.1(16) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 0.984 |

| Cu···Cu distance (Å) | 2.615(1) |

Note: This table is illustrative and based on typical values for similar copper(II) carboxylate paddle-wheel complexes.

Powder X-ray Diffraction for Phase Identification and Microstructural Analysis of this compound

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. researchpublish.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on finely ground powders, making it ideal for routine analysis and quality control. researchpublish.com

For this compound, PXRD is instrumental in several key areas:

Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a database of known phases, one can confirm the identity and purity of a synthesized batch of this compound. researchgate.netresearchgate.net It can also identify the presence of any crystalline impurities or different polymorphs.

Analysis of Crystalline Structure: While less detailed than SC-XRD, Rietveld refinement of PXRD data can be used to determine or confirm the crystal system, space group, and lattice parameters. tu-clausthal.de

Microstructural Evaluation: The width of the diffraction peaks is related to the size of the crystalline domains. Using models like the Scherrer equation, the average crystallite size can be estimated. researchpublish.com Peak shape analysis can also provide information on microstrain within the crystal lattice, which can be influenced by defects and dislocations.

The data from a PXRD experiment is typically presented as a diffractogram, plotting diffracted intensity against the diffraction angle (2θ).

Table 2: Example of Powder X-ray Diffraction Peak Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 5.8 | 15.22 | 100 |

| 8.7 | 10.15 | 45 |

| 11.6 | 7.62 | 60 |

| 17.4 | 5.09 | 30 |

Note: This table represents hypothetical data to illustrate a typical PXRD output.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and identify its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Derivatives

Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of metal complexes and other large, non-volatile molecules. thermofisher.com In ESI-MS studies of Copper(II) complexes, a common and significant observation is the partial or complete reduction of Cu(II) to Cu(I) within the ion source or during gas-phase processes. nih.govresearchgate.net This phenomenon must be considered when interpreting the resulting mass spectra.

For derivatives of this compound, ESI-MS can provide the following information:

Molecular Ion Confirmation: Identification of pseudomolecular ions, such as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can confirm the molecular weight of the complex.

Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation), the pathways by which the molecule breaks apart can be studied. For dimeric copper carboxylates, fragmentation often involves the sequential loss of ligands. cdnsciencepub.comcdnsciencepub.com A common fragmentation pathway for alkyl carboxylates is the initial loss of a carboxylate radical (RCO₂•) from the molecular ion. cdnsciencepub.com

Stoichiometry of Complexes: ESI-MS can help determine the metal-to-ligand stoichiometry in solution, although quantitative analysis can be challenging due to the potential for in-source reactions and variations in ionization efficiency. nih.govacs.org

Table 3: Predicted Key Ions in the ESI-Mass Spectrum of a Dimeric this compound, [Cu₂(C₁₃H₂₅O₂)₄]

| Ion Formula | Description | Predicted m/z |

|---|---|---|

| [Cu₂(C₁₃H₂₅O₂)₃]⁺ | Loss of one isotridecanoate ligand | 766.8 |

| [Cu(C₁₃H₂₅O₂)]⁺ | Monomeric species (as Cu(II)) | 275.2 |

Note: Predicted m/z values are based on the most abundant isotopes (⁶³Cu, ¹²C, ¹H, ¹⁶O) and assume the parent molecule is the neutral dimer. The charge state and potential reduction of copper can influence the observed ions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry of Oligomeric this compound Species

MALDI-TOF is another soft ionization technique that is particularly effective for analyzing high molecular weight compounds, including polymers and large molecular aggregates, with minimal fragmentation. sigmaaldrich.com This makes it an ideal tool for investigating the potential formation of oligomeric or polymeric species of this compound.

In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight mass analyzer. The technique can be used to:

Identify Oligomers: If this compound forms oligomers, MALDI-TOF MS can detect a distribution of species (dimers, trimers, tetramers, etc.), each separated by the mass of the repeating monomeric unit. researchgate.net

Determine Repeating Unit Mass: The mass difference between adjacent peaks in an oligomeric distribution directly corresponds to the mass of the monomeric unit, providing strong evidence for the proposed structure.

Characterize End Groups: For polymeric structures, MALDI-TOF can sometimes be used to identify the chemical nature of the end groups, which terminate the polymer chain. sigmaaldrich.com

Table 4: Hypothetical MALDI-TOF MS Data for Oligomeric this compound

| Observed m/z | Assigned Species |

|---|---|

| 979.0 | [Cu₂(C₁₃H₂₅O₂)₄+H]⁺ (Dimer) |

| 1467.7 | [Cu₃(C₁₃H₂₅O₂)₅+H]⁺ (Trimer fragment) |

Note: This table is illustrative of how MALDI-TOF MS might reveal a series of oligomeric species. The exact ions observed would depend on the ionization and fragmentation processes.

Microscopy and Surface Characterization of this compound

Microscopy and surface analysis techniques are vital for understanding the morphology, elemental composition, and intermolecular interactions of a material at the micro- and nanoscale.

For solid samples of this compound, techniques such as Field Emission Scanning Electron Microscopy (FESEM) would be used to visualize the surface morphology. Studies on similar long-chain copper carboxylates, like copper(II) oleate (B1233923), have revealed distinct structures such as thread-like formations. analis.com.my FESEM provides high-resolution images of the particle shape, size distribution, and surface texture of the crystalline powder.

Coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides qualitative and quantitative elemental analysis of the sample's surface. analis.com.my An EDX spectrum of this compound would be expected to show distinct peaks corresponding to the constituent elements: copper (Cu), carbon (C), and oxygen (O), confirming the compound's elemental composition and purity at the analyzed location.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Investigations of this compound Aggregates

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the morphology and structure of this compound aggregates. SEM provides detailed images of the surface topography, shape, and size of the aggregates. Studies on various copper-based materials show that SEM can reveal features such as micron-sized agglomerates. researchgate.net For this compound, SEM analysis would be expected to characterize the particle size distribution and the degree of agglomeration, which are crucial properties for its application.

TEM, with its higher resolution, offers insights into the internal structure of the aggregates. It can be used to identify the crystal structure, lattice defects, and the presence of any amorphous regions within the this compound particles. In related copper hydroxide (B78521) materials, TEM has been used to observe wire-like structures, indicating that the synthesis conditions can direct the morphology of the final product. iaea.org

Table 1: Hypothetical Morphological Characteristics of this compound Aggregates Data presented in this table is representative of typical metal carboxylates and is for illustrative purposes due to the lack of specific experimental data for this compound.

| Parameter | SEM Findings | TEM Findings |

| Particle Shape | Irregular, pseudo-spherical agglomerates | Individual crystallites with defined facets |

| Average Particle Size | 5-20 µm (for agglomerates) | 50-200 nm (for primary particles) |

| Surface Texture | Rough and porous | Smooth crystalline surfaces |

| Internal Structure | Not resolved | Crystalline lattice fringes |

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions of this compound

Atomic Force Microscopy (AFM) is employed to visualize and quantify the surface topography of this compound at the nanoscale. researchgate.netresearchgate.net This technique can provide three-dimensional images of the surface, revealing details about surface roughness, grain size, and the presence of nanoscale domains. researchgate.net For thin films or coatings of this compound, AFM would be critical in assessing the uniformity and smoothness of the deposited layer. researchgate.net

Furthermore, AFM can be used to probe nanoscale interactions, such as adhesion and friction, at the surface of the material. The interplay between surface chemistry and topography influences these interactions. arxiv.org By analyzing the forces between the AFM tip and the sample surface, it is possible to map variations in surface properties and understand how the isotridecanoate ligands affect the interfacial behavior of the copper complex.

Table 2: Representative Surface Topography Data for a Copper(2+) Carboxylate Thin Film This data is illustrative and based on typical values for metal-organic thin films, as specific data for this compound is not available.

| Parameter | Value |

| Root Mean Square (RMS) Roughness | 3.5 nm |

| Average Roughness (Ra) | 2.8 nm |

| Peak-to-Valley Height | 15.2 nm |

| Surface Skewness | 0.2 |

| Surface Kurtosis | 3.1 |

Thermal Analysis for Stability and Phase Transitions of this compound

Thermogravimetric Analysis (TGA) for Decomposition Pathways of this compound

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition pathways of this compound. The TGA curve plots the mass of the sample as a function of temperature, revealing distinct mass loss steps that correspond to specific decomposition events. For many copper(II) complexes, decomposition occurs in multiple stages. researchgate.net Typically, the initial weight loss may be attributed to the removal of coordinated water or solvent molecules. researchgate.net

Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic isotridecanoate ligands. The atmosphere under which the analysis is performed (e.g., inert or oxidative) significantly influences the decomposition products. core.ac.ukrsc.org In an inert atmosphere like nitrogen, the final residue is often metallic copper, while in air or oxygen, the residue is typically copper(II) oxide. core.ac.ukrsc.org The thermal decomposition of copper(II) carboxylates can proceed through a stepwise reduction of the cation (Cu²⁺ → Cu⁺ → Cu⁰). rsc.org

Table 3: Expected TGA Decomposition Stages for this compound Data is based on general behavior of copper(II) carboxylates and is for illustrative purposes.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 100 - 150 | ~5% | Loss of adsorbed/coordinated solvent |

| 250 - 400 | ~60-70% | Decomposition of isotridecanoate ligands |

| > 400 | - | Stable residue (e.g., CuO or Cu) |

Differential Scanning Calorimetry (DSC) for Phase Transition Studies of this compound

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting, crystallization, and solid-state transitions. ephys.kzephys.kz A DSC thermogram of this compound would display endothermic peaks corresponding to processes that absorb heat (e.g., melting) and exothermic peaks for processes that release heat (e.g., crystallization or decomposition). core.ac.ukorientjchem.org

For similar copper complexes, DSC has been used to identify melting points and the enthalpy associated with decomposition. researchgate.net The combination of TGA and DSC provides a comprehensive thermal profile of the compound. For instance, an exothermic peak in the DSC curve that coincides with a significant weight loss in the TGA curve confirms a decomposition event. rsc.org The study of phase transitions is crucial for understanding the material's behavior at different temperatures. ephys.kzephys.kzresearchgate.net

Table 4: Illustrative DSC Data for a Copper(II) Carboxylate Compound This table presents hypothetical data based on typical thermal events for similar compounds.

| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Assignment |

| Endothermic | 180 | 195 | 45 | Melting |

| Exothermic | 260 | 285 | -150 | Decomposition |

Computational Chemistry and Theoretical Modeling of this compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters of this compound

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can predict key structural parameters such as bond lengths and angles around the copper(II) center, which can be compared with experimental data if available. bwise.kr These calculations provide insights into the coordination environment of the copper ion. bwise.kr

DFT can also be used to calculate spectroscopic parameters. For example, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) spectra to aid in the assignment of spectral bands. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to understand the nature of electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. nih.gov The calculation of frontier molecular orbitals (HOMO and LUMO) provides information about the reactivity and electronic properties of the complex. nih.govnih.gov

Table 5: Representative DFT-Calculated Parameters for a Model Copper(II) Carboxylate Complex This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations on similar systems.

| Parameter | Calculated Value |

| Cu-O Bond Length | 1.95 Å |

| O-Cu-O Bond Angle | 92.5° |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -3.1 eV |

| HOMO-LUMO Gap | 3.1 eV |

| Main UV-Vis Absorption (TD-DFT) | 650 nm (d-d transition) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound in Various Environments

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. The available research on metal carboxylates provides a foundational understanding of the expected dynamic behavior of similar compounds. MD simulations are a powerful computational method used to study the motion and interaction of atoms and molecules over time. For a compound like this compound, such simulations would provide valuable insights into its conformational dynamics, interactions with different solvent environments, and aggregation behavior.

In the absence of direct studies on this compound, the scientific community often draws parallels from research on other copper(II) carboxylates. These studies consistently show a dinuclear paddle-wheel structure as a common motif for copper(II) carboxylates, where two copper ions are bridged by four carboxylate ligands. nih.govmdpi.commdpi.com The coordination environment around each copper atom is typically a distorted square pyramid. nih.govmdpi.com

MD simulations on analogous metal carboxylate systems have been employed to investigate a range of dynamic properties. These include the stability of the dinuclear cage, the flexibility of the alkyl chains of the carboxylate ligands, and the interaction with solvent molecules. The dynamic behavior is crucial in understanding the compound's properties and potential applications.

For instance, simulations can predict how the isotridecanoate chains would behave in different solvents, such as polar or non-polar media. In a non-polar solvent, the long alkyl chains would likely extend to maximize van der Waals interactions with the solvent. Conversely, in a polar solvent, the chains might fold or aggregate to minimize unfavorable interactions, while the polar copper carboxylate core interacts with the solvent molecules.

Furthermore, MD simulations can elucidate the mechanism of solvent exchange around the copper centers and the potential for the formation of larger aggregates or micelles, particularly for long-chain carboxylates like isotridecanoate. scientia-tss.com The interaction between metal ions and carboxylate groups in aqueous solutions has been a subject of ab initio molecular dynamics studies, revealing details about coordination and hydration energies. acs.org

While specific parameters for this compound would be needed for a precise simulation, the general principles derived from studies on other copper and metal carboxylates provide a robust framework for predicting its dynamic behavior. Future research utilizing MD simulations would be invaluable for a detailed understanding of this compound at the molecular level.

Coordination Chemistry and Supramolecular Assembly of Copper 2+ Isotridecanoate

Ligand Design and Rational Synthesis of Copper(2+) Isotridecanoate (B1258416) Complexes

The rational design and synthesis of copper(II) isotridecanoate complexes would likely focus on controlling the coordination environment of the copper(II) ion to achieve desired structural and physical properties. The bulky and flexible nature of the isotridecanoate ligand plays a crucial role in this process.

The carboxylate group of the isotridecanoate ligand can coordinate to the copper(II) center in several ways, similar to other carboxylate ligands. The specific mode of coordination is influenced by factors such as the solvent, temperature, and the presence of other ligands. The primary coordination modes expected for the isotridecanoate ligand are:

Monodentate: One oxygen atom of the carboxylate group binds to the copper(II) center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single copper(II) center, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two different copper(II) centers. This is a very common mode in copper(II) carboxylates and is fundamental to the formation of polynuclear structures. The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation.

The infrared (IR) spectra of copper(II) isotridecanoate complexes would be a key tool for investigating these coordination modes. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO- group is diagnostic of the coordination mode. For many reported dinuclear copper(II) carboxylates with a paddlewheel structure, a Δν in the range of 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode nih.gov.

| Coordination Mode | Typical Δν (cm⁻¹) | Description |

| Ionic | < 110 | The interaction is primarily electrostatic. |

| Monodentate | > 200 | One oxygen atom is coordinated to the metal center. |

| Bidentate Chelating | < 100 | Both oxygen atoms of the carboxylate group are coordinated to the same metal center. |

| Bidentate Bridging | 140 - 200 | The carboxylate group bridges two metal centers, which is characteristic of paddlewheel structures. nih.gov |

This table presents generalized data for carboxylate ligands and is intended to be representative for copper(2+) isotridecanoate.

Mixed-ligand complexes of this compound can be synthesized by introducing auxiliary ligands, typically neutral N-donor molecules like pyridine (B92270), bipyridine, or phenanthroline, into the reaction mixture. researchgate.netresearchgate.net These ligands can coordinate to the copper(II) centers, often at the axial positions of dinuclear units, preventing the formation of higher-order coordination polymers and allowing for the isolation of discrete molecular complexes. mdpi.com

A general synthetic route could involve the reaction of a copper(II) salt (e.g., copper(II) acetate (B1210297) or nitrate) with isotridecanoic acid, followed by the addition of the auxiliary ligand. mdpi.commdpi.com The synthesis of heteroleptic Cu(II) carboxylates has been reported to yield compounds with good purity and solubility in solvents like DMSO, ethanol, and methanol nih.gov.

Characterization of these mixed-ligand adducts would involve a combination of techniques:

FT-IR Spectroscopy: To confirm the coordination of both the isotridecanoate and the auxiliary ligands.

UV-Visible Spectroscopy: To probe the d-d electronic transitions of the copper(II) center, which are sensitive to its coordination geometry. A broad band in the visible region is typical for distorted octahedral or square pyramidal copper(II) complexes mdpi.com.

Formation of Polynuclear and Extended Structures based on this compound

The ability of the isotridecanoate ligand to bridge metal centers is key to the formation of polynuclear and extended structures. The long, branched alkyl chains would play a significant role in the packing of these structures in the solid state.

The most common structural motif for copper(II) carboxylates is the dinuclear "paddlewheel" structure. nih.govmdpi.commdpi.comacs.org It is highly probable that this compound would form a similar dimeric complex, [Cu₂(O₂CR)₄L₂], where R is the isotridecyl group and L is an axial ligand (which could be a solvent molecule or another donor ligand).

In this structure:

Two copper(II) ions are bridged by four isotridecanoate ligands in a syn-syn fashion.

Each copper(II) ion typically adopts a distorted square pyramidal geometry. The basal plane is formed by four oxygen atoms from the four bridging carboxylate groups, and the axial position is occupied by the axial ligand L mdpi.comacs.org.

The two copper(II) centers are in close proximity, leading to antiferromagnetic coupling.

| Structural Parameter | Typical Value Range | Description |

| Cu-Cu distance | 2.6 - 2.7 Å | The distance between the two copper centers in the paddlewheel dimer. |

| Cu-O (equatorial) distance | 1.9 - 2.0 Å | The bond length between copper and the oxygen atoms of the bridging carboxylate ligands. mdpi.com |

| Cu-L (axial) distance | 2.1 - 2.3 Å | The bond length between copper and the axial ligand, which is typically longer than the equatorial bonds. mdpi.com |

This table presents typical data for copper(II) carboxylate paddlewheel dimers and is expected to be similar for this compound.

The dinuclear paddlewheel units of this compound can act as secondary building blocks (SBUs) for the construction of coordination polymers. mdpi.com These extended structures can be formed in several ways:

Axial Bridging: If a bidentate bridging ligand (like pyrazine or 4,4'-bipyridine) is used instead of a monodentate axial ligand, it can link the paddlewheel units into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comnih.govresearchgate.netnih.gov

Carboxylate Bridging: In some cases, the carboxylate group itself can bridge between paddlewheel units, leading to polymeric structures researchgate.net.

Host-Guest Interactions and Supramolecular Architectures involving this compound

Beyond the covalent bonds of coordination polymers, this compound complexes are expected to form intricate supramolecular architectures driven by weaker intermolecular forces. The isotridecyl chains are the primary drivers of these interactions.

The assembly of these complexes in the solid state would be heavily influenced by:

Van der Waals Forces: The interactions between the long, interdigitated alkyl chains of the isotridecanoate ligands would be a dominant factor in the crystal packing.

Hydrogen Bonding: If the complex contains coordinated water molecules or other protic ligands, hydrogen bonding can play a crucial role in directing the supramolecular assembly. bohrium.com

π-π Stacking: If aromatic auxiliary ligands are present, π-π stacking interactions between these ligands can further stabilize the supramolecular structure bohrium.comacs.org.

The hydrophobic environment created by the dense packing of the isotridecyl chains could potentially be exploited for host-guest chemistry. This nonpolar microenvironment within the crystal lattice might be capable of encapsulating small, nonpolar guest molecules. The design of such systems would depend on controlling the packing of the alkyl chains to create appropriately sized and shaped cavities.

Encapsulation and Inclusion Complexes with this compound

The formation of encapsulation and inclusion complexes is a hallmark of supramolecular chemistry, where a host molecule encloses a guest molecule. In the context of copper(II) carboxylates, the long alkyl chains of the isotridecanoate ligands can create hydrophobic pockets or cavities suitable for encapsulating smaller molecules.

Table 1: Potential Guest Molecules for Encapsulation by this compound Assemblies

| Guest Molecule Category | Specific Examples | Potential Driving Force for Encapsulation |

| Small Organic Molecules | Benzene, Toluene, Chloroform | Hydrophobic interactions |

| Gases | Methane, Propane | van der Waals forces |

| Drug Molecules | Ibuprofen, Naproxen | Hydrophobic and potential coordination interactions |

It is important to note that the efficiency and selectivity of encapsulation would be highly dependent on the size, shape, and chemical nature of the guest molecule, as well as the solvent system used.

Directed Self-Assembly of this compound into Ordered Structures

The self-assembly of metal-carboxylate complexes into ordered structures is a spontaneous process driven by non-covalent interactions. elsevierpure.comresearchgate.net For this compound, the interplay between the coordination of the copper(II) ions by the carboxylate groups and the hydrophobic interactions of the long, branched alkyl chains is expected to direct the formation of well-defined supramolecular architectures.

The coordination between the copper(II) center and the carboxylate ligand can result in various structural motifs. A common motif for copper(II) carboxylates is the dinuclear "paddlewheel" structure, where two copper atoms are bridged by four carboxylate ligands. nih.gov These paddlewheel units can then serve as building blocks for larger, ordered assemblies.

The long isotridecanoate chains would likely segregate from more polar environments, leading to the formation of lamellar structures, liquid crystals, or micelles in solution. The specific architecture formed would be influenced by factors such as the concentration of the complex, the nature of the solvent, and the temperature. For example, in nonpolar solvents, inverse micelles might form, with the polar copper-carboxylate heads in the core and the lipophilic tails extending into the solvent. In contrast, in more polar environments, regular micelles or bilayer structures would be favored.

Table 2: Plausible Supramolecular Structures from Self-Assembly of this compound

| Supramolecular Structure | Primary Driving Force | Potential Arrangement of Molecules |

| Micelles | Hydrophobic interactions | Spherical aggregates with carboxylate heads at the surface and alkyl tails in the core (in polar solvents). |

| Lamellar Structures | van der Waals forces and coordination bonds | Layered structures with alternating polar (copper-carboxylate) and nonpolar (alkyl chain) regions. |

| Liquid Crystals | Anisotropic molecular shape and intermolecular forces | Phases with long-range orientational order and/or partial positional order. |

| Coordination Polymers | Coordination bonds | One-, two-, or three-dimensional networks of copper centers linked by carboxylate bridges. ias.ac.inub.edu |

The directed self-assembly of this compound into these ordered structures could have potential applications in areas such as catalysis, materials science, and nanotechnology. The ability to control the assembly process by modifying external conditions would be key to realizing these applications.

Therefore, it is not possible to provide a detailed article on the "Catalytic Applications and Mechanistic Insights of this compound" following the specific outline requested, as the foundational research required to populate the sections on its role in homogeneous and heterogeneous catalysis appears to be limited or non-existent in accessible scientific databases.

This includes a lack of specific data on:

Oxidation Reactions: No specific examples or mechanistic studies were found where this compound was the primary catalyst.

Cross-Coupling Reactions: There is no available literature detailing the use of this compound complexes in facilitating these reactions.

Asymmetric Catalysis: Research on chiral derivatives of this compound for asymmetric synthesis is not present in the available literature.

Heterogeneous Systems: Information regarding the immobilization of this compound on solid supports or its use in nanostructured catalysts is not documented.

General information on other copper catalysts cannot be extrapolated to this specific compound without dedicated experimental evidence. The unique properties of the isotridecanoate ligand could significantly influence the catalyst's activity, selectivity, and stability in ways that cannot be predicted from data on other copper salts like copper(II) acetate or copper(II) chloride.

Consequently, any attempt to generate the requested article would fall into speculation and would not be based on factual, scientific findings as required. Further experimental research is needed to elucidate the potential catalytic activities of this compound.

Catalytic Applications and Mechanistic Insights of Copper 2+ Isotridecanoate

Reaction Mechanism Elucidation in Copper(2+) Isotridecanoate-Catalyzed Processes

Elucidating the reaction mechanism for a catalyst like copper(2+) isotridecanoate (B1258416) would involve a multi-pronged approach combining kinetic analysis, spectroscopic observation of intermediates, and computational modeling. The goal is to understand the complete catalytic cycle, including the role of the copper center's oxidation state (Cu(I), Cu(II), Cu(III)), the coordination environment provided by the isotridecanoate ligands, and the interaction with substrates and reagents.

For many copper-catalyzed oxidation reactions, mechanisms can involve single-electron transfer (SET) or organometallic pathways. acs.org In an SET pathway, the copper catalyst facilitates electron transfer between the substrate and the oxidant. In an organometallic pathway, the substrate might directly coordinate to the copper center, followed by transformations like oxidative addition and reductive elimination. The large, aliphatic isotridecanoate ligands would likely influence which pathway is favored by modifying the steric accessibility and electronic nature of the copper center.

Kinetic Studies and Rate-Determining Steps in this compound Catalysis

Kinetic studies are fundamental to determining the rate law of a reaction, which provides insights into the composition of the transition state at the rate-determining step. For a hypothetical reaction catalyzed by this compound, researchers would systematically vary the concentrations of the catalyst, substrates, and any co-catalysts or inhibitors to monitor their effect on the reaction rate.

Methodologies for Kinetic Analysis:

Initial Rate Studies: By measuring the initial rate of the reaction under different starting concentrations, one can determine the order of the reaction with respect to each component. For instance, in copper-catalyzed aerobic oxidations, kinetic dependencies on the substrate, catalyst, and oxygen pressure are often evaluated. acs.orgnih.gov

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing bond-breaking events in the rate-determining step. acs.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond cleavage, a change in the reaction rate can indicate that this bond-breaking event is part of the rate-limiting step. acs.org For example, a significant kH/kD value in an oxidation reaction would suggest that C-H bond cleavage is a critical, rate-limiting event. acs.org

In analogous copper carboxylate systems, such as those involving copper(II) acetate (B1210297), the rate-determining step can vary. For example, in certain aerobic coupling reactions, the turnover-limiting step has been identified as the aerobic oxidation of a Cu(I) intermediate back to the active Cu(II) state. rsc.org In other reactions, the cleavage of a C-H bond or the transmetalation of a substrate to the copper center can be rate-limiting. nih.gov The specific rate-determining step for a this compound-catalyzed process would be highly dependent on the specific reaction being studied.

Hypothetical Kinetic Data Table:

| Experiment | [Cu(II) Isotridecanoate] (mol/L) | [Substrate A] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |

| 4 | 0.01 | 0.1 | 0.2 | 6.0 x 10⁻⁵ |

| This interactive table illustrates how experimental data could be used to deduce a rate law. In this hypothetical case, the reaction is first-order in catalyst, zero-order in Substrate A, and second-order in Reagent B. |

Spectroscopic Monitoring of Intermediates in Catalytic Cycles Involving this compound

Direct observation of catalytic intermediates is crucial for confirming proposed mechanistic pathways. In-situ and operando spectroscopic techniques allow researchers to monitor the catalyst and reacting species under actual reaction conditions. digitellinc.comchemcatbio.org

Applicable Spectroscopic Techniques:

UV-Visible Spectroscopy: This technique can track changes in the copper ion's oxidation state, as Cu(I), Cu(II), and Cu(III) species often have distinct electronic absorption spectra. The formation and decay of colored intermediates can be monitored over time to provide kinetic data on individual steps of the catalytic cycle. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive to paramagnetic species, making it an ideal tool for studying Cu(II) (a d⁹ ion) complexes. nih.gov It can provide detailed information about the coordination environment of the Cu(II) center and can be used to identify and quantify the catalyst's resting state and any paramagnetic intermediates. nih.govunito.it In many copper-catalyzed reactions, the bulk of the catalyst exists in a specific "resting state," which may or may not be part of the main catalytic cycle.

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can monitor changes in the vibrational modes of the isotridecanoate ligand, the substrates, and intermediates. rsc.org For example, changes in the carboxylate (COO⁻) stretching frequencies could indicate how the ligand is bound to the copper center (e.g., monodentate, bidentate, bridging) and how this changes during the reaction. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS, including XANES and EXAFS, is a powerful technique for determining the oxidation state and local coordination environment (bond distances, coordination number) of the copper atoms in the catalyst, even in amorphous or solution states. chemcatbio.org

In studies of other copper catalysts, these techniques have been instrumental in identifying key intermediates such as Cu(III) species, copper-peroxo, and copper-hydroperoxide complexes, which are often implicated in oxidation catalysis. nih.govnih.gov For this compound, spectroscopic studies would be essential to determine if the catalyst exists as a monomer, a paddlewheel dimer typical of copper carboxylates, or larger aggregates in solution, and how these forms participate in catalysis. nih.gov

Computational Modeling of Catalytic Pathways and Transition States with this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in catalysis. wiley-vch.de DFT calculations can be used to model the structures of reactants, intermediates, and transition states, providing energetic information that helps to map out the entire reaction pathway. acs.orgbeilstein-journals.org

Key Applications of Computational Modeling:

Reaction Pathway Mapping: DFT can be used to calculate the Gibbs free energy of proposed intermediates and transition states. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net This allows for the theoretical testing of hypotheses that are difficult to probe experimentally.

Structure and Bonding Analysis: Modeling can provide insight into the geometry and electronic structure of the active catalytic species. For this compound, this would involve understanding how the bulky ligands coordinate to the copper center and influence its reactivity. nih.gov

Rationalizing Selectivity: DFT calculations can help explain the origins of chemo-, regio-, and stereoselectivity in catalytic reactions by comparing the activation energies of transition states leading to different products. ulisboa.pt

Synergy with Spectroscopy: Calculated spectroscopic properties (e.g., EPR parameters, vibrational frequencies) for proposed structures can be compared with experimental spectra to help identify and confirm the structure of observed intermediates. nih.govresearchgate.net

For a catalyst like this compound, a significant computational challenge would be accurately modeling the conformational flexibility of the long isotridecanoate chains and their impact on the reaction. However, such studies would be invaluable for understanding, for example, how the ligand might create a specific pocket around the copper center that favors the binding of certain substrates or stabilizes key transition states. nih.govmdpi.com

Materials Science and Engineering Applications of Copper 2+ Isotridecanoate

Precursors for Advanced Copper-Based Nanomaterials

Long-chain copper carboxylates, such as Copper(2+) isotridecanoate (B1258416), are effective single-source precursors for the controlled synthesis of copper-based nanomaterials. The thermal decomposition of these compounds provides a reliable method to produce nanoparticles of either copper oxide or elemental copper with specific sizes and morphologies. The isotridecanoate ligand acts as an in-situ capping agent, preventing agglomeration and controlling the growth of the nanoparticles during synthesis.

The synthesis of copper oxide (CuO) nanoparticles from copper carboxylate precursors is a widely studied process. By heating Copper(2+) isotridecanoate in the presence of a high-boiling-point solvent, controlled thermal decomposition can be initiated. The process typically involves the hydrolysis of the copper carboxylate, which then dehydrates to form nanocrystalline CuO. nih.gov The long alkyl chains of the isotridecanoate ligand play a crucial role in stabilizing the nascent nanoparticles, preventing uncontrolled growth and aggregation, which allows for the production of particles with narrow size distributions.

Research on analogous copper carboxylates demonstrates that reaction parameters significantly influence the final product. For instance, the thermal decomposition of copper acetate (B1210297) monohydrate with various carboxylic acids as capping agents at 120°C yields crystalline, roughly spherical CuO nanoparticles with average diameters between 3.1 and 5.5 nm. researchgate.net The choice of capping agent and reaction temperature are key factors in controlling particle size. nih.govresearchgate.net

Table 1: Synthesis Parameters for CuO Nanoparticles from Various Copper Precursors| Copper Precursor | Method | Temperature | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Copper Acetate Monohydrate | Solventless Thermal Decomposition | 120°C | 3.1 - 5.5 nm | researchgate.net |

| Copper(II) Chloride Dihydrate | Colloid-Thermal Synthesis with Gum Karaya | 75°C | 4.8 - 7.8 nm | nih.gov |

| Copper Sulfate (B86663) | Reverse Micelles (o/w microemulsion) | Room Temperature | 50 - 60 nm | biotechrep.ir |

| Copper(II) Nitrate | Solution Combustion | 300°C and 500°C | Not specified | samipubco.com |

The thermal decomposition of this compound can also yield pure, oxide-free copper metal nanostructures when the reaction is conducted in an oxygen-free environment, such as under an inert argon or nitrogen atmosphere. nih.gov The decomposition mechanism for copper carboxylates often proceeds in a two-step process, first reducing Cu(II) to Cu(I) and then to metallic Cu(0). rsc.org

Studies on similar long-chain copper carboxylates, like copper oleate (B1233923) and copper stearate, have detailed this process. For example, well-dispersed copper nanoparticles with diameters of approximately 8.9 nm have been synthesized by the thermal decomposition of a Cu-oleate complex. researchgate.net Similarly, the decomposition of copper stearate at 290°C in 1-octadecene under an argon atmosphere produces pure copper nano/microparticles. nih.gov The decomposition temperature is a critical parameter; thermogravimetric analysis of copper carboxylates shows that the conversion to elemental copper typically occurs between 200°C and 450°C. nih.govresearchgate.net The long carbon chain of the isotridecanoate ligand is advantageous, as it can be removed more cleanly during decomposition, leaving behind fewer organic residues compared to shorter-chain carboxylates. researchgate.net

Table 2: Conditions for Thermal Decomposition of Copper Carboxylates to Metallic Copper| Copper Precursor | Decomposition Temperature | Atmosphere | Key Findings | Reference |

|---|---|---|---|---|

| Cu-oleate complex | Not specified (Autoclave) | Aqueous condition | Produced well-dispersed Cu nanoparticles (8.9 ± 1.3 nm). | researchgate.net |

| Copper Stearate | 290°C | Pure Argon | Synthesized pure copper nano/microparticles in 1-octadecene. | nih.gov |

| Copper Oxalate | ~264 - 310°C | Inert (Nitrogen, Argon) | Decomposed to copper metal. Atmosphere affects exothermicity. | rsc.orgcore.ac.uk |

| Copper Glycolate/Lactate | >150°C (sintering at 250°C) | Nitrogen | Formed conductive copper films. | researchgate.net |

Role in Lubricant Formulations and Tribology

Copper-based compounds, including carboxylates and the nanoparticles derived from them, are recognized for their beneficial tribological properties when used as additives in lubricant formulations. They function as anti-wear and friction-reducing agents, particularly under extreme pressure (EP) conditions. mdpi.com The nanoparticles generated from precursors like this compound can significantly enhance the performance of base oils. researchgate.net

The lubricating action of copper-based additives is attributed to several mechanisms that become active under high load and temperature at the friction interface.

Boundary Film Formation: During the sliding process, copper nanoparticles or their precursors can form a deposition film on the friction surfaces. This film reduces the direct metal-to-metal contact and the shear strength of the interface, thus lowering friction and wear. mdpi.com

Self-Repair Mechanism: A key phenomenon, sometimes referred to as the "wearlessness effect," involves the selective transfer of copper to worn or damaged areas on the friction surfaces. mdpi.comlubesngreases.com The tribo-chemical action at the interface activates the metal surfaces, allowing nano-copper particles to fill in grooves and pits, effectively repairing the surface at a micro-level. mdpi.com

Micro-Rolling Bearing Effect: The spherical shape of the nanoparticles allows them to act like microscopic ball bearings between sliding surfaces, converting sliding friction into rolling friction, which further reduces the coefficient of friction. mdpi.com

These mechanisms collectively contribute to the extreme pressure and anti-wear properties of lubricants containing copper additives. The addition of just 0.1 wt% of nano-copper to a gasoline engine oil has been shown to reduce friction by about 29% and wear by about 34%. mdpi.com

Copper-based additives exhibit positive synergistic effects when combined with other components in a lubricant formulation. mdpi.com The interaction between different additives can lead to a greater improvement in tribological performance than the sum of their individual effects. For instance, nano-copper particles show good synergy with other anti-friction agents, anti-wear additives, and antioxidants. mdpi.com

Polymer Additives and Composites Incorporating this compound

Incorporating copper-based compounds into polymer matrices is a strategy to develop advanced composites with enhanced properties. This compound can be utilized either as a direct additive or as a precursor for the in-situ generation of copper or copper oxide fillers within the polymer. The addition of copper and its compounds can modify the mechanical, thermal, and functional (e.g., antimicrobial) properties of the polymer. mdpi.com

For example, the addition of copper particles to thermoplastic polyurethane (TPU) has been shown to increase thermal stability and mechanical properties, such as tensile strength. mdpi.com The copper particles can act as co-stabilizers for the polymer. mdpi.com In studies with polylactic acid (PLA), the inclusion of copper(II) oxide particles acted as a reinforcing modifier, leading to heterogeneous crystallization and an increase in the polymer's degree of crystallinity and melting point. mdpi.com However, the concentration and dispersion of the additive are critical; high concentrations or poor distribution can lead to the formation of agglomerates, which may negatively impact mechanical properties like tensile strength. mdpi.com The use of a precursor like this compound, which is soluble in organic phases, could facilitate a more uniform dispersion within the polymer melt before its conversion to a functional filler, potentially leading to composites with superior and more consistent properties.

Interfacial Interactions of this compound with Polymer Matrices

The compatibility and interaction between a metallic salt and a polymer matrix are crucial for the final properties of a composite material. The isotridecanoate ligand in this compound, being a long-chain carboxylate, is anticipated to enhance its dispersion within non-polar polymer matrices.

Research on similar systems, such as the thermal oxidation of atactic polypropylene on copper oxide surfaces, has shown the formation of copper carboxylates at the interface. aip.org This indicates a chemical interaction between the polymer degradation products (carboxylic acids) and the copper species. aip.org It can be postulated that this compound, when blended into a polymer matrix like polypropylene, would primarily interact through van der Waals forces between its long alkyl chains and the polymer chains.

The nature of the polymer matrix and the specific processing conditions will dictate the extent of these interactions. For instance, in polymers with functional groups, there could be more specific interactions, potentially leading to a more homogeneous dispersion of the copper compound. The formation of copper carboxylate has been observed to be predominant at temperatures between 85 and 100°C during the oxidative degradation of polypropylene on copper oxide films, suggesting that thermal processing can influence these interfacial reactions. aip.org

Table 1: Postulated Interfacial Interactions of this compound with Various Polymer Matrices

| Polymer Matrix | Predominant Interaction Type | Expected Dispersion Quality | Potential Effects on Composite Properties |

| Polypropylene (PP) | Van der Waals | Good | Enhanced thermal stability, altered mechanical properties |

| Polyvinyl Chloride (PVC) | Dipole-dipole, Van der Waals | Moderate to Good | Plasticizing effect, potential for improved thermal stability |

| Polyesters (e.g., PET) | Ester group interactions | Moderate | Potential for transesterification at high temperatures |

| Epoxies | Coordination with functional groups | Good | Influence on curing kinetics and cross-link density |

Influence of this compound on Polymer Rheology and Processing

The introduction of metallic soaps, such as metal carboxylates, into a polymer melt can significantly alter its rheological properties. The long alkyl chains of this compound can act as internal lubricants or plasticizers, potentially reducing the melt viscosity and improving processability. This effect is analogous to how surfactants and polymers interact to modify the flow behavior of fluid systems. mdpi.commdpi.com

Conversely, at certain concentrations and temperatures, metal carboxylates can form ionic clusters or associations within the polymer matrix. These interactions can act as temporary cross-links, leading to an increase in melt viscosity and elasticity. Studies on zinc carboxylate liquids have shown a correlation between the formation of polymeric zinc carboxylate structures and increased viscosity. researchgate.net A similar phenomenon could be anticipated with this compound, where the Cu(2+) ions could form coordination complexes with carboxylate groups from adjacent molecules, thereby affecting the polymer chain mobility.

Table 2: Predicted Influence of this compound Concentration on Polymer Melt Rheology

| Concentration Range | Expected Primary Effect | Impact on Melt Viscosity | Impact on Processability |

| Low (<1 wt%) | Lubrication/Plasticization | Decrease | Improved flow, reduced processing temperature |

| Medium (1-5 wt%) | Transition from lubrication to association | Variable | May require process parameter adjustment |

| High (>5 wt%) | Ionic Association/Clustering | Increase | Potential for melt fracture, requires higher processing temperature/pressure |

Functional Coatings and Thin Films Utilizing this compound

Organometallic compounds, including copper carboxylates, are valuable precursors for the deposition of thin films and functional coatings due to their solubility in organic solvents and their ability to decompose into desired inorganic materials upon heating. rsc.org

Deposition Techniques for this compound-Containing Films

Several deposition techniques are suitable for creating thin films from organometallic precursors like this compound. The choice of method depends on the desired film thickness, conformality, and purity.

Chemical Solution Deposition (CSD): This category includes techniques like spin-coating and dip-coating. A solution of this compound in a suitable organic solvent would be applied to a substrate. Subsequent thermal treatment (annealing) in a controlled atmosphere would decompose the precursor to form a copper or copper oxide film. This method is cost-effective and suitable for coating large areas. wikipedia.orgnih.gov